5-{[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]METHYLENE}-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE
Overview
Description
5-{[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]METHYLENE}-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of tert-butyl groups and a hydroxyl group attached to a phenyl ring, which is further connected to a thioxodihydropyrimidinedione core
Preparation Methods
The synthesis of 5-{[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]METHYLENE}-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE involves several steps. One common method includes the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with a suitable thioxodihydropyrimidinedione precursor under controlled conditions. The reaction typically requires the use of organic solvents such as chloroform, acetone, or methanol, and may involve catalysts to enhance the reaction rate and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups in the thioxodihydropyrimidinedione core can be reduced to form alcohols.
Scientific Research Applications
5-{[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]METHYLENE}-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE has several scientific research applications:
Chemistry: Used as an antioxidant in polymer chemistry to prevent oxidative degradation of plastics.
Biology: Studied for its potential as a bioactive compound with antioxidant properties.
Medicine: Investigated for its potential therapeutic effects due to its antioxidant activity.
Industry: Utilized in the production of high-performance materials and coatings.
Mechanism of Action
The mechanism of action of this compound primarily involves its antioxidant properties. The hydroxyl group attached to the phenyl ring can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage. The thioxodihydropyrimidinedione core also contributes to its antioxidant activity by stabilizing the resulting radicals .
Comparison with Similar Compounds
Similar compounds include:
1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene: Another antioxidant used in polymer chemistry.
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: A precursor in the synthesis of various antioxidants.
1,3,5-Tris(3,5-di-tert-butyl-4-hydroxybenzyl)-1,3,5-triazine-2,4,6(1H,3H,5H)-trione: Known for its antioxidant properties.
These compounds share similar structural features, such as the presence of tert-butyl groups and hydroxyl groups, which contribute to their antioxidant activities. 5-{[3,5-DI(TERT-BUTYL)-4-HYDROXYPHENYL]METHYLENE}-2-THIOXODIHYDRO-4,6(1H,5H)-PYRIMIDINEDIONE is unique due to its thioxodihydropyrimidinedione core, which enhances its stability and effectiveness as an antioxidant .
Properties
IUPAC Name |
5-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O3S/c1-18(2,3)12-8-10(9-13(14(12)22)19(4,5)6)7-11-15(23)20-17(25)21-16(11)24/h7-9,22H,1-6H3,(H2,20,21,23,24,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMYXWYUOOVSKIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2C(=O)NC(=S)NC2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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